Cas no 116549-24-7 (Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro-)

Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro-, is a nitro-substituted benzoxazole derivative featuring a tert-butyl group at the 2-position. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing nitro group and sterically hindered tert-butyl moiety, which can influence reactivity and stability. The benzoxazole core is known for its applications in fluorescent dyes, optoelectronic materials, and pharmaceutical intermediates. The nitro group enhances its utility as a precursor for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution. Its structural features make it a valuable building block for designing advanced functional materials and bioactive molecules.
Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro- structure
116549-24-7 structure
Product Name:Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro-
CAS No:116549-24-7
MF:C11H12N2O3
MW:220.224582672119
CID:3650045
PubChem ID:20607608
Update Time:2025-10-13

Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro-
    • 2-tert-Butyl-6-nitro-benzooxazole
    • 2-tert-butyl-6-nitro-1,3-benzoxazole
    • AKOS025124024
    • 116549-24-7
    • 2-(tert-Butyl)-6-nitrobenzo[d]oxazole
    • Inchi: 1S/C11H12N2O3/c1-11(2,3)10-12-8-5-4-7(13(14)15)6-9(8)16-10/h4-6H,1-3H3
    • InChI Key: RPICUSMTUODABD-UHFFFAOYSA-N
    • SMILES: O1C2=CC([N+]([O-])=O)=CC=C2N=C1C(C)(C)C

Computed Properties

  • Exact Mass: 220.08479225Da
  • Monoisotopic Mass: 220.08479225Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 71.9Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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116549-24-7 97%
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Additional information on Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro-

Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro- and Its Significance in Modern Chemical Biology Research

Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro- (CAS No. 116549-24-7) is a highly specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the benzoxazole class of heterocyclic aromatic molecules, which are widely recognized for their diverse biological activities and potential applications in pharmaceutical development. The presence of both a nitro group and a tert-butyl substituent in its molecular structure imparts distinct chemical reactivity and biological relevance, making it a valuable scaffold for further chemical modifications and biological investigations.

The molecular structure of Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro- can be described as a fused ring system consisting of a benzene ring linked to an oxygen-containing heterocycle. The nitro group at the 6-position and the tert-butyl group at the 2-position are key functional elements that influence its reactivity and interactions with biological targets. The nitro group is known for its ability to participate in redox reactions, while the tert-butyl group provides steric hindrance and stability to the molecule. These features make Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro- a versatile building block for designing novel compounds with tailored biological properties.

In recent years, there has been a growing interest in exploring the pharmacological potential of benzoxazole derivatives. The nitro-substituted benzoxazoles have been particularly studied for their antimicrobial, anti-inflammatory, and anticancer activities. For instance, researchers have demonstrated that certain nitrobenzoxazoles exhibit potent inhibitory effects on bacterial enzymes and viral proteases, making them promising candidates for developing new therapeutic agents against infectious diseases. Additionally, the structural motif has shown promise in targeting specific cancer pathways by interfering with key signaling molecules involved in cell proliferation and survival.

One of the most compelling aspects of Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro- is its utility as a precursor for synthesizing more complex molecules with enhanced biological activity. The nitro group can be readily reduced to an amine or further functionalized into other heterocycles, while the tert-butyl group can be used as a handle for selective modifications. These chemical handles allow chemists to explore various structural modifications aimed at optimizing pharmacokinetic properties and improving target specificity. Such flexibility has led to the development of several novel drug candidates that are currently undergoing preclinical evaluation.

The synthesis of Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro- typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include nucleophilic substitution reactions followed by nitration and subsequent protection-deprotection steps to introduce the tert-butyl group. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have also been employed to improve yield and purity. These synthetic strategies highlight the compound's accessibility and suitability for large-scale production if needed.

The biological evaluation of Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro- has revealed several interesting findings that warrant further investigation. In vitro studies have shown that this compound exhibits moderate activity against certain bacterial strains by inhibiting essential metabolic pathways. Additionally, preliminary experiments suggest that it may interact with specific human proteins involved in cancer progression, potentially leading to new therapeutic interventions. These findings underscore the importance of exploring structurally diverse benzoxazole derivatives as leads for drug discovery.

The role of computational chemistry in studying Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro- cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and understanding interaction mechanisms between this compound and biological targets. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into how structural modifications might affect biological activity. These computational approaches complement experimental studies by providing rapid screening platforms for identifying promising candidates before moving into costly wet-lab experiments.

The future prospects for Benzoxazole, 2-(1,1-dimethylethyl)-6-nitro- are promising given its unique structural features and demonstrated biological relevance. Ongoing research efforts are focused on expanding its chemical library through innovative synthetic strategies while simultaneously exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies will likely accelerate progress by combining expertise in medicinal chemistry with cutting-edge biotechnological tools.

In conclusion,Benzoxazole, 2-(1,
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